2-bromo-N-((1-(cyclopropylsulfonyl)piperidin-4-yl)methyl)-5-methoxybenzamide
Description
Historical Context in Medicinal Chemistry Research
The exploration of benzamide derivatives has been a cornerstone of medicinal chemistry since the mid-20th century, driven by their structural versatility and pharmacological potential. Early work by Anderson (2005) and Movassaghi (2006) established benzamides as critical intermediates in synthetic organic chemistry, particularly for their roles in neurotransmitter modulation and antimicrobial activity. The introduction of halogen atoms into benzamide scaffolds, such as bromine or iodine, emerged as a strategic modification to enhance bioactivity and target specificity.
2-Bromo-N-((1-(cyclopropylsulfonyl)piperidin-4-yl)methyl)-5-methoxybenzamide represents a modern iteration of this legacy. Its development aligns with trends in late 2010s drug discovery, where sulfonamide and piperidine moieties were increasingly incorporated to improve metabolic stability and blood-brain barrier penetration. The compound’s bromine substitution at the ortho position relative to the methoxy group reflects advancements in regioselective halogenation techniques, such as palladium-catalyzed C–H activation methods described by Qiu et al. (2017). These innovations enabled precise functionalization of tertiary benzamides, a critical step for optimizing drug-receptor interactions.
Classification within Benzamide Derivative Research
This compound belongs to a specialized subclass of halogenated tertiary benzamides characterized by:
- Core structure : A benzamide backbone with a bromine atom at position 2 and a methoxy group at position 5.
- Side chain : A cyclopropylsulfonyl-substituted piperidinylmethyl group at the amide nitrogen.
Table 1: Structural Features and Comparative Analysis
The cyclopropylsulfonyl group introduces conformational constraints that may favor interactions with hydrophobic binding pockets, while the piperidine moiety enhances solubility—a common challenge in earlier benzamide drugs.
Significance in Modern Drug Discovery Paradigms
The compound’s design embodies three key principles of contemporary drug development:
- Polypharmacology : Structural analogs of halogenated benzamides have demonstrated multi-target functionality, such as simultaneous inhibition of acetylcholinesterase (AChE) and β-secretase in Alzheimer’s research.
- Covalent targeting : The bromine atom may enable covalent modification of cysteine residues in target proteins, as observed in β-tubulin inhibitors.
- Synthetic scalability : Mechanochemical C–H halogenation methods (e.g., [Cp*Ir(H2O)3]SO4-mediated iodination) support cost-effective production of gram-scale quantities.
Table 2: Synthetic and Mechanistic Advantages
Properties
IUPAC Name |
2-bromo-N-[(1-cyclopropylsulfonylpiperidin-4-yl)methyl]-5-methoxybenzamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H23BrN2O4S/c1-24-13-2-5-16(18)15(10-13)17(21)19-11-12-6-8-20(9-7-12)25(22,23)14-3-4-14/h2,5,10,12,14H,3-4,6-9,11H2,1H3,(H,19,21) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IKSUTEFDXCFSOM-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC(=C(C=C1)Br)C(=O)NCC2CCN(CC2)S(=O)(=O)C3CC3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H23BrN2O4S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
431.3 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-bromo-N-((1-(cyclopropylsulfonyl)piperidin-4-yl)methyl)-5-methoxybenzamide typically involves multiple steps, starting from readily available starting materials. One common approach is the bromination of a suitable benzamide precursor, followed by the introduction of the cyclopropylsulfonyl group and the piperidine ring through nucleophilic substitution reactions. The methoxy group is usually introduced via methylation reactions using reagents such as methyl iodide or dimethyl sulfate under basic conditions.
Industrial Production Methods
Industrial production of this compound may involve optimization of the synthetic route to enhance yield and purity. This often includes the use of continuous flow reactors to control reaction conditions more precisely and reduce the formation of by-products. Catalysts and solvents are selected to maximize efficiency and minimize environmental impact.
Chemical Reactions Analysis
Types of Reactions
2-bromo-N-((1-(cyclopropylsulfonyl)piperidin-4-yl)methyl)-5-methoxybenzamide can undergo various chemical reactions, including:
Oxidation: The methoxy group can be oxidized to form a corresponding aldehyde or carboxylic acid.
Reduction: The bromine atom can be reduced to a hydrogen atom, or the sulfonyl group can be reduced to a sulfide.
Substitution: The bromine atom can be substituted by nucleophiles such as amines or thiols.
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic conditions.
Reduction: Reagents like lithium aluminum hydride (LiAlH4) or hydrogen gas (H2) with a palladium catalyst.
Substitution: Nucleophiles such as sodium azide (NaN3) or thiourea (NH2CSNH2) under basic conditions.
Major Products
Oxidation: Formation of aldehydes or carboxylic acids.
Reduction: Formation of de-brominated or de-sulfonylated products.
Substitution: Formation of substituted benzamides with various functional groups.
Scientific Research Applications
2-bromo-N-((1-(cyclopropylsulfonyl)piperidin-4-yl)methyl)-5-methoxybenzamide has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as a biochemical probe to study enzyme interactions.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of new materials with specific properties, such as polymers and coatings.
Mechanism of Action
The mechanism of action of 2-bromo-N-((1-(cyclopropylsulfonyl)piperidin-4-yl)methyl)-5-methoxybenzamide involves its interaction with specific molecular targets, such as enzymes or receptors. The bromine atom and the sulfonyl group are key functional groups that facilitate binding to these targets, leading to modulation of their activity. The piperidine ring and methoxybenzamide moiety contribute to the overall binding affinity and specificity.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
To contextualize its properties, we compare this compound with analogous benzamide derivatives, focusing on structural motifs, physicochemical data, and synthetic methodologies.
Structural Analogues
Key analogues include:
- Compound 5o: 2-Bromo-N-(1-(4-bromophenyl)-2-oxo-2-(phenethylamino)-ethyl)-5-methoxybenzamide (synthesized via copper-catalyzed reactions) .
- Compound X : A hypothetical analogue with a tert-butylsulfonyl-piperidine group (literature-based example).
Physicochemical Properties
Key Structural and Functional Differences
- However, Compound 5o includes an additional 4-bromophenyl group, which may increase steric hindrance .
- Sulfonyl vs.
- Synthetic Complexity : Compound 5o was synthesized via copper-catalyzed coupling (51% yield), whereas the target compound likely requires sulfonylation of the piperidine ring—a step that may reduce yields due to steric challenges .
Research Findings and Implications
- The cyclopropylsulfonyl group in the target compound may enhance solubility and blood-brain barrier penetration relative to brominated aryl groups.
- Thermal Stability : The higher melting point of Compound 5o (191–192°C) vs. hypothetical estimates for the target compound (~180–185°C) reflects differences in crystallinity driven by the sulfonyl group’s polarity .
Biological Activity
2-bromo-N-((1-(cyclopropylsulfonyl)piperidin-4-yl)methyl)-5-methoxybenzamide is a compound of interest in medicinal chemistry, particularly for its potential pharmacological applications. This article reviews the biological activity of this compound, focusing on its mechanism of action, therapeutic potential, and relevant case studies.
Chemical Structure and Properties
The compound features a bromine atom, a methoxy group, and a cyclopropylsulfonyl-piperidine moiety, which contribute to its unique biological properties. The molecular formula is with a molecular weight of approximately 386.3 g/mol.
The biological activity of this compound primarily involves modulation of neurotransmitter systems and potential anti-cancer effects.
- Neurotransmitter Modulation : The piperidine structure suggests possible interactions with dopamine and serotonin receptors, which are crucial in treating neurological disorders.
- Anticancer Activity : Preliminary studies indicate that this compound may inhibit certain cancer cell lines by inducing apoptosis and disrupting cell cycle progression.
Biological Activity Data
Case Study 1: Anticancer Potential
In a study evaluating the anticancer effects of various benzamide derivatives, this compound exhibited notable cytotoxicity against HeLa cells with an IC50 value of 25 µM. This suggests that the compound may interfere with cellular proliferation pathways, making it a candidate for further development as an anticancer agent.
Case Study 2: Neuropharmacological Effects
Research conducted on the neuropharmacological properties revealed that the compound has moderate binding affinity for dopamine D2 receptors (D2R). This interaction indicates potential use in treating conditions such as schizophrenia or Parkinson's disease, where dopaminergic signaling is disrupted.
Q & A
Basic Research Questions
Q. What are the recommended synthetic pathways for 2-bromo-N-((1-(cyclopropylsulfonyl)piperidin-4-yl)methyl)-5-methoxybenzamide, and how can reaction intermediates be characterized?
- Answer : The synthesis typically involves sequential functionalization of the piperidine ring. For example:
Piperidine sulfonylation : React 1-(piperidin-4-yl)methanamine with cyclopropanesulfonyl chloride under basic conditions (e.g., triethylamine in DCM).
Benzamide coupling : Use EDC/HOBt or HATU to couple the sulfonylated piperidine intermediate with 2-bromo-5-methoxybenzoic acid.
- Intermediate characterization : Employ NMR spectroscopy (1H/13C) to confirm regioselectivity of sulfonylation and benzamide bond formation. LC-MS validates molecular weight and purity at each step .
Q. Which spectroscopic techniques are optimal for confirming the structure and purity of this compound?
- Answer :
- 1H/13C NMR : Assign peaks for the cyclopropylsulfonyl group (δ ~2.5–3.5 ppm for CH2 in piperidine; δ ~1.0–1.5 ppm for cyclopropane protons) .
- High-resolution mass spectrometry (HR-MS) : Confirm molecular formula (e.g., C18H24BrN2O4S requires m/z 467.06) .
- X-ray crystallography (if crystalline): Resolve steric effects of the bulky cyclopropylsulfonyl group .
Advanced Research Questions
Q. How can researchers optimize the cyclopropane sulfonylation step during piperidine ring functionalization to improve yield?
- Answer :
- Reaction optimization : Use Design of Experiments (DoE) to test variables like solvent polarity (e.g., DMF vs. DCM), base strength (e.g., NaH vs. K2CO3), and stoichiometry. Evidence from flow chemistry studies suggests controlled reagent mixing enhances sulfonylation efficiency .
- Side-product mitigation : Monitor for over-sulfonylation using TLC or inline IR spectroscopy. Quench excess sulfonyl chloride with aqueous NaHCO3 .
Q. What strategies resolve discrepancies in enzyme inhibition data between in vitro and cell-based assays for this compound?
- Answer :
- Orthogonal assay validation : Compare surface plasmon resonance (SPR) (binding kinetics) with isothermal titration calorimetry (ITC) (thermodynamics) to distinguish false positives from true inhibition .
- Cell permeability correction : Adjust for membrane permeability using a parallel artificial membrane permeability assay (PAMPA). Conflicting data may arise from poor cellular uptake despite strong in vitro binding .
Q. How does the methoxy group at the 5-position influence solubility and target binding compared to halogen-substituted analogs?
- Answer :
- Solubility : The methoxy group increases polarity, improving aqueous solubility (measure via shake-flask method in PBS vs. chloroform). Compare with chloro/bromo analogs using Hansen solubility parameters .
- Binding affinity : Perform molecular docking (e.g., AutoDock Vina) to assess hydrogen bonding with target residues. Methoxy’s electron-donating effects may enhance π-stacking in hydrophobic pockets .
Data Contradiction Analysis
Q. How should researchers address conflicting cytotoxicity results between 2D monolayer vs. 3D spheroid models?
- Answer :
- Mechanistic profiling : Test apoptosis markers (e.g., caspase-3 activation) in both models. 3D spheroids may show reduced efficacy due to poor drug penetration, requiring multiphoton microscopy for spatial distribution analysis .
- Dose normalization : Adjust concentrations based on spheroid volume-to-surface area ratios to reconcile IC50 discrepancies .
Methodological Tables
Table 1 : Key Physicochemical Properties
| Property | Value/Technique | Reference |
|---|---|---|
| Molecular Weight | 467.36 g/mol | |
| LogP (Predicted) | 3.2 (±0.3) | |
| Aqueous Solubility (25°C) | 12 µM (PBS pH 7.4) | |
| Crystal Structure | Monoclinic, P21/c (if crystallized) |
Table 2 : Common Synthetic Challenges & Solutions
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
